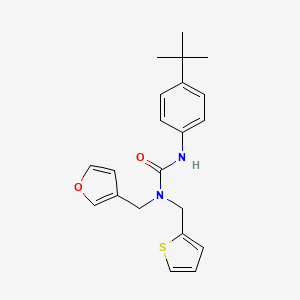

3-(4-(Tert-butyl)phenyl)-1-(furan-3-ylmethyl)-1-(thiophen-2-ylmethyl)urea

Description

Properties

IUPAC Name |

3-(4-tert-butylphenyl)-1-(furan-3-ylmethyl)-1-(thiophen-2-ylmethyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O2S/c1-21(2,3)17-6-8-18(9-7-17)22-20(24)23(13-16-10-11-25-15-16)14-19-5-4-12-26-19/h4-12,15H,13-14H2,1-3H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDCGJCMSUHGMSX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)NC(=O)N(CC2=COC=C2)CC3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-(4-(Tert-butyl)phenyl)-1-(furan-3-ylmethyl)-1-(thiophen-2-ylmethyl)urea is a synthetic organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 342.45 g/mol. The structure features a urea linkage, substituted aromatic rings, and heterocycles, which contribute to its biological properties.

Research indicates that compounds similar to this compound often exhibit biological activity through various mechanisms:

- Antimicrobial Activity : Compounds with similar structures have shown promising antibacterial effects against Gram-positive and Gram-negative bacteria. The mechanism typically involves disrupting bacterial cell wall synthesis or inhibiting protein synthesis.

- Anti-inflammatory Effects : Some derivatives are known to modulate inflammatory pathways, potentially through inhibition of pro-inflammatory cytokines or enzymes like COX and LOX.

- Anticancer Properties : Certain urea derivatives have been studied for their ability to inhibit tumor cell proliferation and induce apoptosis in cancer cell lines.

Antimicrobial Activity

In a study examining the antimicrobial properties of urea derivatives, the compound demonstrated significant activity against strains such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were recorded as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 25 |

| Escherichia coli | 50 |

These results indicate that the compound possesses moderate antibacterial activity, comparable to established antibiotics.

Anti-inflammatory Activity

In vitro assays assessing the anti-inflammatory properties revealed that the compound effectively reduced the production of nitric oxide (NO) in macrophages stimulated by lipopolysaccharide (LPS). The IC50 value for NO production was determined to be approximately 30 µM.

Anticancer Activity

The compound was tested against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). Results indicated that it inhibited cell proliferation with IC50 values of:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| A549 | 20 |

These findings suggest potential for further development as an anticancer agent.

Case Studies

- Study on Antimicrobial Efficacy : A recent investigation into urea derivatives highlighted the effectiveness of similar compounds in treating infections caused by resistant bacterial strains. The study concluded that modifications to the phenyl ring significantly enhance antibacterial potency.

- Inflammation Model : In vivo models demonstrated that administration of the compound reduced paw edema in rats induced by carrageenan, supporting its potential use in treating inflammatory conditions.

- Cancer Research : A study focused on the apoptotic effects of urea derivatives on cancer cells showed that treatment with the compound led to increased caspase activity, indicating induction of apoptosis.

Q & A

Basic: What synthetic strategies are recommended for preparing 3-(4-(tert-butyl)phenyl)-1-(furan-3-ylmethyl)-1-(thiophen-2-ylmethyl)urea, and how can reaction conditions be optimized?

Answer:

The synthesis typically involves a multi-step process:

- Step 1: React 4-(tert-butyl)phenyl isocyanate with furan-3-ylmethylamine and thiophen-2-ylmethylamine in a solvent like dichloromethane or ethanol under inert conditions.

- Step 2: Use palladium catalysts (e.g., Pd/C) for coupling reactions or deprotection steps .

- Optimization: Adjust solvent polarity (e.g., DMF for high-temperature stability) and stoichiometry (1:1:1 molar ratio for urea formation). Monitor reaction progress via TLC and purify via column chromatography .

Advanced: How can X-ray crystallography resolve structural ambiguities in this compound, and what challenges arise during crystallization?

Answer:

- Technique: Use SHELX programs (e.g., SHELXL) for refining crystal structures. Collect high-resolution data (≤1.0 Å) to resolve steric clashes from the tert-butyl and aromatic substituents .

- Challenges: Poor solubility in common solvents (e.g., hexane) and slow crystal growth due to bulky substituents. Co-crystallization with thiourea derivatives may improve lattice stability .

Basic: What spectroscopic methods validate the compound’s purity and structural integrity?

Answer:

- NMR: Confirm substitution patterns (e.g., tert-butyl proton singlet at ~1.3 ppm, furan/thiophene protons at 6.5–7.5 ppm). Compare with reference data from similar urea derivatives .

- Mass Spectrometry: Use ESI-MS to detect the molecular ion peak ([M+H]+) matching the theoretical mass (e.g., ~330–350 g/mol) .

Advanced: How can structure-activity relationship (SAR) studies elucidate the role of the tert-butyl and heteroaromatic groups in biological activity?

Answer:

- Method: Synthesize analogs with substituent variations (e.g., replacing tert-butyl with methyl or furan with thiophene). Test in vitro against target enzymes (e.g., kinases) using fluorescence polarization assays.

- Key Finding: The tert-butyl group enhances hydrophobic binding, while furan/thiophene modulates π-π stacking with aromatic residues in active sites .

Basic: What are common side reactions during synthesis, and how can they be mitigated?

Answer:

- Side Reactions: Over-alkylation at the urea nitrogen or oxidation of thiophene to sulfoxide.

- Mitigation: Use milder bases (e.g., K₂CO₃ instead of NaH) and inert atmospheres. Add antioxidants like BHT during workup .

Advanced: How does computational modeling predict interactions between this compound and biological targets (e.g., receptors)?

Answer:

- Approach: Perform molecular docking (AutoDock Vina) using crystal structures of target proteins (e.g., PDB ID: 3ERT). Focus on hydrogen bonding (urea carbonyl) and van der Waals interactions (tert-butyl).

- Validation: Compare predicted binding affinities with experimental IC₅₀ values from enzyme inhibition assays .

Basic: What analytical techniques are critical for assessing batch-to-batch consistency?

Answer:

- HPLC: Use a C18 column (acetonitrile/water gradient) to quantify purity (>95%).

- Elemental Analysis: Verify C, H, N percentages within ±0.4% of theoretical values .

Advanced: How can conflicting biological activity data from different studies be reconciled?

Answer:

- Analysis: Check assay conditions (e.g., buffer pH affecting urea stability) or cell line variability (e.g., overexpression of efflux pumps).

- Resolution: Conduct dose-response curves across multiple models (e.g., cancer vs. normal cells) and validate via orthogonal assays (e.g., SPR for binding kinetics) .

Basic: What solvents and temperatures are optimal for storing this compound long-term?

Answer:

- Storage: Dissolve in anhydrous DMSO (10 mM aliquots) at -20°C. Avoid aqueous buffers to prevent hydrolysis of the urea moiety .

Advanced: How do steric effects from the tert-butyl group influence conformational flexibility and binding kinetics?

Answer:

- Effect: The tert-butyl group restricts rotation around the phenyl-urea bond, stabilizing a bioactive conformation.

- Kinetic Study: Use surface plasmon resonance (SPR) to show slower dissociation rates (koff) compared to non-bulky analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.